molecular formula C2H7O2PS2 B14478535 Dimethyl dithiophosphate CAS No. 32534-66-0

Dimethyl dithiophosphate

Cat. No.: B14478535
CAS No.: 32534-66-0
M. Wt: 158.18 g/mol
InChI Key: DQIFTIUSYLKBOR-UHFFFAOYSA-N
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Description

Dimethyl dithiophosphate is an organophosphorus compound with the chemical formula (CH₃O)₂PS₂H. It is a colorless, distillable liquid that serves as a precursor for the production of organothiophosphate insecticides, such as Malathion . This compound is known for its significant role in various industrial and agricultural applications.

Preparation Methods

Dimethyl dithiophosphate is synthesized by treating phosphorus pentasulfide with methanol. The reaction is as follows :

P2S5+4CH3OH2(CH3O)2PS2H+H2SP_2S_5 + 4CH_3OH \rightarrow 2(CH_3O)_2PS_2H + H_2S P2​S5​+4CH3​OH→2(CH3​O)2​PS2​H+H2​S

This method involves the use of phosphorus pentasulfide and methanol under controlled conditions to produce this compound and hydrogen sulfide as a byproduct. Industrial production methods often employ similar synthetic routes, ensuring high purity and yield of the compound.

Chemical Reactions Analysis

Dimethyl dithiophosphate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like ammonium hydroxide. Major products formed from these reactions include various phosphorothioate derivatives and salts.

Scientific Research Applications

Dimethyl dithiophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl dithiophosphate involves its interaction with various molecular targets. In the case of its use as a precursor for insecticides like Malathion, it inhibits acetylcholinesterase, leading to the accumulation of acetylcholine at nerve junctions and resulting in overstimulation of the nervous system . This mechanism is crucial for its effectiveness as an insecticide.

Comparison with Similar Compounds

Dimethyl dithiophosphate is structurally similar to other organophosphorus compounds, such as diethyl dithiophosphate and zinc dithiophosphate . it is unique in its specific applications and chemical properties. For instance:

These compounds share similar chemical structures but differ in their specific industrial and agricultural applications.

Properties

IUPAC Name

bis(methylsulfanyl)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O2PS2/c1-6-5(3,4)7-2/h1-2H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIFTIUSYLKBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSP(=O)(O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O2PS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954267
Record name S,S-Dimethyl hydrogen phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32534-66-0, 70577-78-5
Record name Phosphorodithioic acid, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032534660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorodithioic acid, S,S-dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070577785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S,S-Dimethyl hydrogen phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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